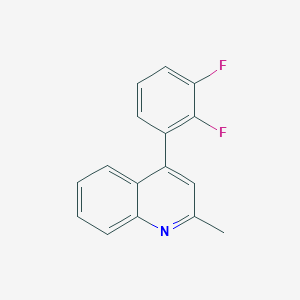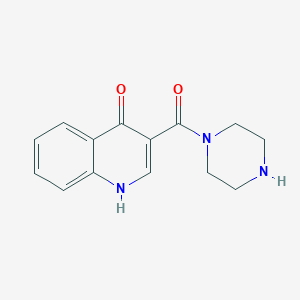
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one typically involves several steps. One common method includes the reaction of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one with 6-methoxypicolinaldehyde in the presence of sodium hydroxide and methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by intercepting free radicals and binding to metal ions responsible for the formation of reactive oxygen species. This activity helps in modulating oxidative stress and protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one include:
7-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Shares a similar naphthalene ring structure but lacks the methoxy groups.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8: Another naphthalene derivative with different functional groups
Eigenschaften
CAS-Nummer |
86146-34-1 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-(4-hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H16O4/c1-8(15)9-6-10-12(17-2)4-5-13(18-3)14(10)11(16)7-9/h4-6,11,16H,7H2,1-3H3 |
InChI-Schlüssel |
DFYIBPSMDYUDPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2C(C1)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)
